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Biotin-dPEG(R)3-MAL -

Biotin-dPEG(R)3-MAL

Catalog Number: EVT-7972887
CAS Number:
Molecular Formula: C27H43N5O8S
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Biotin-dPEG(R)3-MAL is classified as a biotinylation reagent, specifically a biotin derivative with a polyethylene glycol spacer. It is sourced from various chemical suppliers, including Vector Laboratories and Sigma-Aldrich, which provide detailed specifications and applications for this compound .

Synthesis Analysis

The synthesis of Biotin-dPEG(R)3-MAL involves several key steps:

  1. Attachment of Biotin Moiety: The initial step includes the conjugation of a biotin molecule to a dPEG spacer. This reaction typically requires organic solvents and controlled pH conditions to ensure stability.
  2. Formation of Maleimide Group: Following the attachment of the biotin moiety, a maleimide group is introduced to facilitate the reaction with thiol groups in biomolecules. The reaction conditions must be optimized to maintain the reactivity of the maleimide group, usually within a pH range of 6.5 to 7.5 .
  3. Purification: The final product is purified using techniques such as chromatography or crystallization to achieve high purity and yield.

Technical Parameters

  • Solvents Used: Common solvents include dimethyl sulfoxide and acetonitrile.
  • Reaction Conditions: Controlled temperature and pH are critical for optimal synthesis.
Molecular Structure Analysis

The molecular structure of Biotin-dPEG(R)3-MAL can be described as follows:

  • Core Components: The molecule consists of a biotin moiety linked via a dPEG spacer to a maleimide functional group.
  • Molecular Formula: The compound has a specific molecular formula that reflects its components, typically denoted as C₁₄H₁₉N₃O₇S.
  • Structural Features:
    • The dPEG spacer enhances solubility and reduces nonspecific interactions.
    • The maleimide group allows for specific reactions with thiol groups, forming stable thioether linkages.

Relevant Data

  • Molecular Weight: Approximately 341.4 g/mol.
  • Structural Representation: The structure can be represented using standard chemical notation or 3D modeling software for visual analysis.
Chemical Reactions Analysis

Biotin-dPEG(R)3-MAL primarily participates in Michael addition reactions:

  1. Reactivity with Thiols: The maleimide group reacts specifically with free thiol groups (e.g., cysteine residues in proteins), forming stable thioether linkages.
  2. Reaction Conditions: Optimal reactions occur in aqueous media at pH levels between 6.5 and 7.5, ensuring high specificity and efficiency.

Types of Reactions

  • Michael Addition: This reaction type is characterized by the nucleophilic attack of thiols on the electrophilic maleimide group.
  • Common Reagents: Thiol-containing compounds like cysteine or glutathione are often used in conjunction with Biotin-dPEG(R)3-MAL.

Major Products Formed

The primary products are biotinylated biomolecules that retain their functional properties while being labeled for detection or purification purposes.

Mechanism of Action

The mechanism of action for Biotin-dPEG(R)3-MAL involves the following steps:

  1. Targeting Free Thiols: The maleimide group selectively targets free thiol groups present in various biomolecules.
  2. Formation of Thioether Linkages: Upon reaction, a stable thioether bond is formed between the maleimide and the thiol, effectively labeling the biomolecule with biotin.

Relevant Data

  • pH Sensitivity: The reaction's efficiency is highly dependent on maintaining an appropriate pH (6.5 - 7.5).
  • Kinetics: Reaction rates can vary based on the concentration of thiols and other environmental factors.
Physical and Chemical Properties Analysis

Biotin-dPEG(R)3-MAL exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to the dPEG spacer.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Molecular Weight: Approximately 341.4 g/mol, influencing its behavior in biochemical assays.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time.
Applications

Biotin-dPEG(R)3-MAL has diverse scientific applications, including:

  1. Site-Specific Labeling: Used extensively for site-specific biotinylation of proteins, peptides, and nucleic acids for subsequent detection via streptavidin or avidin binding.
  2. Biochemical Assays: Facilitates various assays such as enzyme-linked immunosorbent assays (ELISA), Western blotting, and pull-down assays.
  3. Therapeutic Development: Potential applications in drug delivery systems where targeted delivery to specific cells or tissues is required.
  4. Research Tools: Utilized in studies involving protein interactions, modifications, and cellular localization assessments.
Bioconjugation Mechanisms and Methodologies

Thiol-Maleimide Michael Addition: Reaction Kinetics and pH-Dependent Specificity

Biotin-dPEG®₃-MAL (QBD-10201) exploits the thiol-maleimide Michael addition for site-specific bioconjugation. This reaction forms stable thioether bonds between the maleimide moiety and free thiols (–SH) on biomolecules (e.g., cysteine residues in proteins) within a narrow physiological pH range (6.5–7.5) [1]. The reaction kinetics are exceptionally rapid at neutral to slightly basic pH due to thiolate anion (S⁻) formation, which acts as the nucleophile. Above pH 7.5, hydrolysis of maleimide competes with conjugation, reducing efficiency. Conversely, acidic conditions (pH < 6.5) suppress thiolate formation, slowing the reaction [5] [8].

A critical limitation arises when conjugating N-terminal cysteine residues. At pH ≥ 7.3, nucleophilic attack by the terminal amine induces a thiazine rearrangement, converting the initial succinimidyl thioether into a six-membered ring byproduct. Nuclear magnetic resonance (NMR) and UHPLC-MS/MS analyses confirm this side reaction, which complicates purification and reduces functional conjugate yield [5]. Adjusting reaction pH to 6.5–7.0 or using non-N-terminal cysteines mitigates this issue.

Table 1: Reaction Kinetics and Byproducts in Thiol-Maleimide Conjugation

ConditionReaction RatePrimary ProductMajor Byproduct
pH 6.5–7.0ModerateStable thioetherMinimal hydrolysis
pH 7.3–7.5FastThioether/thiazine mixThiazine rearrangement
pH > 7.5Very fastHydrolyzed maleimideThioether hydrolysis

Site-Specific Labeling Strategies for Biomacromolecules

The dPEG®₃ spacer in Biotin-dPEG®₃-MAL enables precise orientation of biotin tags on biomacromolecules. This spacer positions the biotin moiety 24.9 Å from the target molecule, minimizing interference with binding pockets or active sites [1] [4]. Applications include:

  • FRET-Based Assays: Distance-dependent energy transfer requires controlled spacing between fluorophores and quenchers. The dPEG®₃ linker’s fixed length (21 atoms) ensures consistent Förster distances [1].
  • Protein Topology Studies: Site-specific labeling of cysteine mutants allows mapping of protein domains. The maleimide-thiol linkage ensures tags are anchored at defined positions, avoiding heterogeneous labeling [7].
  • Nanoparticle Functionalization: Biotin-dPEG®₃-MAL generates homogeneous streptavidin-coated gold/silica nanoparticles. The spacer prevents aggregation by reducing steric clashes during streptavidin-biotin binding [1].

Optimal conjugation requires dissolving Biotin-dPEG®₃-MAL in dry dimethylacetamide (DMAC) before adding to aqueous thiol-containing solutions. For antibodies, organic solvent exposure must be minimized (<5% v/v) to prevent denaturation [1].

Comparative Efficacy of dPEG® Spacers in Reducing Steric Hindrance

Traditional polyethylene glycol (PEG) polymers exhibit polydispersity, leading to inconsistent spacer lengths. In contrast, Biotin-dPEG®₃-MAL incorporates a monodisperse dPEG®₃ spacer (molecular weight: 597.73 Da), ensuring uniform biotin presentation [1] [4]. Key advantages include:

  • Immunogenicity Reduction: The dPEG®₃ spacer shields biotin from immune recognition, decreasing aggregation in biological matrices [4].
  • Enhanced Binding Kinetics: Streptavidin binds biotinylated conjugates with 10-fold higher affinity when using dPEG®₃ vs. alkyl spacers. The spacer’s hydrophilicity maintains solubility, while its length optimally positions biotin within streptavidin’s binding pocket [3] [7].
  • Ligand Accessibility: In glycolipid monolayers, shorter spacers (e.g., dPEG®₃) reduce steric crowding between ligands, enabling multivalent interactions with proteins like Concanavalin A. This increases binding avidity compared to longer, flexible linkers [3].

Table 2: Spacer Performance in Bioconjugation

Spacer TypeLength (Å)PolydispersitySolubility ImpactSteric Hindrance
dPEG®₃ (Biotin-dPEG®₃-MAL)24.9MonodisperseHighLow
PEG₂₄ (typical)~100PolydisperseVariableModerate
Alkyl chain10–15MonodisperseLowHigh

Properties

Product Name

Biotin-dPEG(R)3-MAL

IUPAC Name

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Molecular Formula

C27H43N5O8S

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C27H43N5O8S/c33-22(6-2-1-5-21-26-20(19-41-21)30-27(37)31-26)28-10-3-13-38-15-17-40-18-16-39-14-4-11-29-23(34)9-12-32-24(35)7-8-25(32)36/h7-8,20-21,26H,1-6,9-19H2,(H,28,33)(H,29,34)(H2,30,31,37)

InChI Key

QCEXTKIIGXBNCN-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

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